molecular formula C20H24N2O4S B2881601 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide CAS No. 690245-61-5

3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide

Cat. No. B2881601
CAS RN: 690245-61-5
M. Wt: 388.48
InChI Key: WVUZSSPFRLUDDP-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs . The piperidine ring is a key structural element in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the piperidine ring and the benzenesulfonamide group. The piperidine ring is a six-membered ring with one nitrogen atom . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the benzenesulfonamide group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The piperidine ring might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene ring could impact its solubility properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a benzenesulfonamide moiety are used as carbonic anhydrase inhibitors .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the presence of the benzenesulfonamide and piperidine moieties, which are common in many pharmaceuticals .

properties

IUPAC Name

3-methoxy-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-6-5-7-19(14-18)27(24,25)21-15-16-8-10-17(11-9-16)20(23)22-12-3-2-4-13-22/h5-11,14,21H,2-4,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZSSPFRLUDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide

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